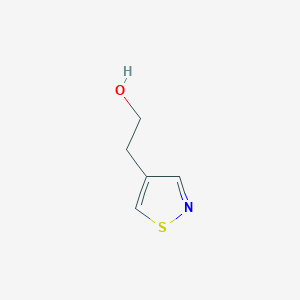

2-(1,2-Thiazol-4-yl)ethan-1-ol

説明

Significance of Heterocyclic Ethanol (B145695) Derivatives in Contemporary Chemical Research

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon, form the backbone of a vast array of biologically active molecules and functional materials. ijsrtjournal.comresearchgate.net Their derivatives are integral to medicinal chemistry, with over 85% of all biologically active chemical compounds featuring a heterocyclic ring. openmedicinalchemistryjournal.com Among these, heterocyclic ethanol derivatives are of particular importance. The ethanol moiety (-CH₂CH₂OH) is a small, polar functional group that can significantly influence a molecule's properties. It can act as a hydrogen bond donor and acceptor, enhancing solubility and providing a key interaction point with biological targets like enzymes and receptors.

In drug discovery, the incorporation of an ethanol side chain into a heterocyclic scaffold is a common strategy to optimize the pharmacokinetic profile of a lead compound. This modification can improve metabolic stability and facilitate the formation of prodrugs. Furthermore, the hydroxyl group serves as a versatile synthetic handle, allowing for further chemical modifications and the construction of more complex molecules. Researchers are continually exploring new heterocyclic ethanol derivatives for applications ranging from pharmaceuticals to agrochemicals and materials science. researchgate.netnih.gov

Historical and Theoretical Context of 2-(1,2-Thiazol-4-yl)ethan-1-ol (B6152121) within Advanced Organic Synthesis

The specific compound, this compound, belongs to the isothiazole (B42339) family, which is the 1,2-isomer of thiazole (B1198619). The parent isothiazole ring was first synthesized in 1956, a relatively recent discovery compared to other 1,2-azoles. medwinpublishers.comresearchgate.net This initial synthesis was of historical significance but has been largely replaced by more efficient methods starting from simpler, more accessible precursors. medwinpublishers.comresearchgate.net

The synthesis of isothiazole derivatives often involves the construction of the heterocyclic ring from acyclic precursors containing the requisite nitrogen, sulfur, and carbon atoms. researchgate.net The preparation of 4-substituted isothiazoles, such as the precursor needed for this compound, can be achieved through various synthetic strategies. While specific historical accounts of the synthesis of this compound are not widely documented in seminal literature, its synthesis falls within established modern organic chemistry principles. For instance, a general approach could involve creating a 4-lithiated or 4-halogenated isothiazole intermediate, which can then react with a two-carbon synthon like ethylene (B1197577) oxide to introduce the ethanol side chain. A similar strategy has been documented for the synthesis of the isomeric 2-(thiazol-5-yl)ethan-1-ol, where a lithiated thiazole was reacted with oxirane. researchgate.net

Theoretical studies, often employing Density Functional Theory (DFT), are crucial in understanding the reactivity of isothiazole derivatives. researchgate.netjchemlett.com These computational methods help predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic routes. For this compound, theoretical calculations would be instrumental in optimizing the conditions for its synthesis and predicting its chemical behavior.

Unique Structural Features and Electronic Properties of the 1,2-Thiazole Ring System

The 1,2-thiazole, or isothiazole, ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. medwinpublishers.com This arrangement distinguishes it from its more common 1,3-thiazole isomer. Like 1,3-thiazole, the isothiazole ring is planar and exhibits aromaticity due to the delocalization of six π-electrons, satisfying Hückel's rule. medwinpublishers.comwikipedia.org

Key Structural and Electronic Properties:

Aromaticity: The delocalized π-electron system gives the isothiazole ring considerable stability. medwinpublishers.com

Electron Distribution: The presence of the electronegative nitrogen and sulfur atoms results in an uneven distribution of electron density. The nitrogen atom acts as a net negative pole, while the sulfur atom has a net positive charge. uq.edu.au This charge distribution influences the ring's reactivity and its ability to form intermolecular interactions.

Reactivity: The electronic properties dictate the regioselectivity of chemical reactions. Theoretical studies and experimental evidence show that the positions on the ring have different susceptibilities to attack. For instance, the C4 position is often a target for electrophilic substitution, while certain protons can be abstracted to form organometallic intermediates for further functionalization. wikipedia.org

The table below provides a comparative overview of the properties of 1,2-thiazole and its more common isomer, 1,3-thiazole.

| Property | 1,2-Thiazole (Isothiazole) | 1,3-Thiazole |

| Structure | Nitrogen and Sulfur atoms are adjacent (positions 1 and 2) | Nitrogen and Sulfur atoms are separated by a carbon (positions 1 and 3) |

| Aromaticity | Aromatic, stable π-electron system medwinpublishers.com | Aromatic, with significant π-electron delocalization wikipedia.org |

| Boiling Point | 114 °C | 116-118 °C wikipedia.org |

| Reactivity | Stable aromatic molecule with specific sites for substitution medwinpublishers.com | C5 is the primary site for electrophilic substitution; C2-H is susceptible to deprotonation wikipedia.org |

Emerging Research Trajectories for Thiazole-Containing Molecular Scaffolds

The thiazole ring, in both its 1,3- and 1,2-isomeric forms, is considered a "privileged scaffold" in medicinal chemistry. acs.org This means its structure is frequently found in molecules with a wide range of biological activities. researchgate.netnih.govresearchgate.net Current research is focused on leveraging the unique properties of the thiazole nucleus to develop novel compounds for various applications.

Prominent Research Areas:

Development of Novel Therapeutics: Researchers are actively synthesizing and screening new thiazole derivatives for a multitude of therapeutic effects, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. nih.govresearchgate.netacs.org The goal is to create molecules with improved potency and better safety profiles than existing drugs. researchgate.net

Hybrid Molecules: A significant trend involves creating "hybrid" molecules that combine a thiazole ring with other pharmacologically active scaffolds. researchgate.netbohrium.com This approach, known as molecular hybridization, aims to produce compounds with synergistic or multi-target activity. For example, linking thiazoles to triazoles or quinoxalines has yielded promising antimicrobial agents. acs.orgbohrium.com

Advanced Materials and Catalysis: Beyond medicine, thiazole derivatives are being investigated for their use in materials science. Their electronic properties make them suitable components for dyes, sensors, and liquid crystals. researchgate.net Additionally, they are being explored as catalysts in organic synthesis. benthamdirect.com

Combating Antimicrobial Resistance: With the rise of drug-resistant pathogens, there is an urgent need for new antibiotics. Thiazole-containing compounds have shown significant potential in this area, and extensive research is dedicated to discovering new thiazole-based antimicrobials to overcome resistance mechanisms. nih.govacs.org

The table below summarizes some of the emerging applications for thiazole-based compounds.

| Research Area | Application | Reference |

| Medicinal Chemistry | Anticancer, antibacterial, antifungal, anti-inflammatory agents | nih.govresearchgate.net |

| Molecular Hybridization | Development of multi-target drugs with enhanced efficacy | researchgate.netacs.orgbohrium.com |

| Materials Science | Components for dyes, sensors, and liquid crystals | researchgate.net |

| Catalysis | Use as catalysts in advanced organic synthesis | benthamdirect.com |

Structure

3D Structure

特性

分子式 |

C5H7NOS |

|---|---|

分子量 |

129.18 g/mol |

IUPAC名 |

2-(1,2-thiazol-4-yl)ethanol |

InChI |

InChI=1S/C5H7NOS/c7-2-1-5-3-6-8-4-5/h3-4,7H,1-2H2 |

InChIキー |

GNKHNBDKZVAMFC-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=NS1)CCO |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 2 1,2 Thiazol 4 Yl Ethan 1 Ol and Analogues

Chemo- and Regioselective Routes to the 1,2-Thiazole Heterocycle

The formation of the 1,2-thiazole, or isothiazole (B42339), ring is the foundational challenge in synthesizing the target scaffold. thieme-connect.de Unlike its 1,3-thiazole isomer, the 1,2-thiazole features a nitrogen-sulfur bond, demanding specific synthetic approaches to ensure the correct regiochemistry. Key strategies involve constructing this N-S bond from acyclic precursors through oxidative cyclization or condensation reactions.

A common and effective method involves the reaction of β-enaminones or related compounds with a sulfur source and an aminating agent. For example, β-ketodithioesters or β-ketothioamides can react with ammonium (B1175870) acetate (B1210297) in a [4+1] annulation, where the four-carbon backbone of the ketoester and the nitrogen from the acetate form the ring with the inherent sulfur atom. This process involves a sequence of imine formation, cyclization, and oxidation to yield the aromatic isothiazole core. organic-chemistry.org

Another established route is the oxidative cyclization of 3-aminoprop-2-enethioamides. These precursors, which contain the requisite C-C-C-N and S fragments, can be cyclized using various oxidizing agents like iodine or thionyl chloride to form the N-S bond and furnish the isothiazole ring. thieme-connect.de

| Method | Starting Materials | Key Reagents | Outcome |

| [4+1] Annulation | β-Ketodithioesters, β-Ketothioamides | NH₄OAc | Forms C-N and S-N bonds in one pot |

| Oxidative Cyclization | 3-Aminoprop-2-enethioamides | I₂, SOCl₂ | Forms the N-S bond via oxidation |

| From Alkynyl Oximes | Alkynyl oxime ethers | Na₂S or Se powder | Base-promoted cycloaddition |

Multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single step. nih.govbenthamdirect.com For the synthesis of isothiazoles, specific MCRs have been developed that differ from those used for the more common 1,3-thiazole isomer.

One such strategy involves the reaction of enaminoesters, a source of sulfur (such as elemental sulfur), and bromodifluoroacetamides or esters. organic-chemistry.orgacs.orgresearchgate.net This three-component approach allows for the formation of new C-S, C-N, and N-S bonds in a single operation, providing a highly selective route to functionalized isothiazoles. organic-chemistry.orgacs.orgresearchgate.net These methods are particularly valuable for rapidly generating libraries of compounds for biological screening. acs.orgresearchgate.net

The Hantzsch thiazole (B1198619) synthesis is a cornerstone of heterocyclic chemistry, traditionally used for the synthesis of the 1,3-thiazole ring system. mdpi.comresearchgate.net The classic Hantzsch reaction involves the cyclocondensation of an α-haloketone with a thioamide. researchgate.netnih.gov This process reliably produces 1,3-thiazoles with a variety of substituents. researchgate.net Modern variants of the Hantzsch synthesis often employ microwave irradiation or green catalysts to improve yields and reaction times. mdpi.comfigshare.com

However, it is critical to note that the Hantzsch synthesis and its direct variants are not suitable for the regioselective synthesis of the 1,2-thiazole (isothiazole) ring required for the target compound. The reaction mechanism inherently forms a C-N bond and a C-S bond with the central carbon of the thioamide, leading exclusively to the 1,3-isomer.

The synthesis of the 1,2-thiazole ring, as discussed in section 2.1, relies on entirely different chemical transformations that are designed to form the crucial N-S bond, such as the cyclization of β-enaminones or other appropriately functionalized linear precursors. thieme-connect.deorganic-chemistry.org

Targeted Functionalization and Elongation of the Ethan-1-ol Moiety

Once the isothiazole ring is synthesized, attention turns to the construction and modification of the 2-ethan-1-ol side chain at the C4 position. This involves installing the two-carbon unit and managing the hydroxyl functionality.

Introducing chirality into the ethanol (B145695) side chain is often a key objective for pharmaceutical applications. Asymmetric synthesis provides a direct route to enantiomerically enriched products. ddugu.ac.inwikipedia.org

A primary method is the asymmetric reduction of a prochiral ketone precursor, such as 4-acetyl-1,2-thiazole. This can be achieved using chiral metal catalysts, like those developed for Noyori asymmetric hydrogenation, which employ ruthenium complexes with chiral phosphine (B1218219) ligands. This approach can yield the chiral alcohol with high enantiomeric excess (ee).

Alternatively, enzymatic methods offer a green and highly selective option. Alcohol dehydrogenases (ADHs) can reduce the ketone precursor with high enantioselectivity. rsc.org Another enzymatic strategy is the kinetic resolution of the racemic 2-(1,2-thiazol-4-yl)ethan-1-ol (B6152121). clockss.org In this process, an enzyme such as a lipase (B570770) selectively acylates one enantiomer of the alcohol, allowing the unreacted enantiomer and the acylated product to be separated. nih.gov

Finally, chiral auxiliaries can be employed. wikipedia.org An achiral isothiazole precursor can be attached to a chiral auxiliary, which then directs a subsequent reaction to form the stereocenter diastereoselectively. The auxiliary is then cleaved to yield the chiral product. nih.gov

The hydroxyl group of the ethan-1-ol moiety is reactive and often requires protection during subsequent synthetic steps, such as further functionalization of the isothiazole ring. A suitable protecting group must be easy to install, stable to the reaction conditions, and easy to remove without affecting the rest of the molecule.

Common protecting groups for alcohols include silyl (B83357) ethers, benzyl (B1604629) ethers, and acetals. The choice of protecting group depends on the planned reaction conditions (e.g., pH, presence of nucleophiles or electrophiles).

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Stability |

| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole | F⁻ (TBAF), H⁺ (AcOH) | Stable to base, mild acid, oxidation, reduction |

| Benzyl ether | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, oxidation, reduction |

| Tetrahydropyranyl ether | THP | Dihydropyran (DHP), H⁺ | Aqueous Acid (e.g., HCl, TsOH) | Stable to base, nucleophiles, reduction |

| Acetyl ester | Ac | Ac₂O, Pyridine | Base (K₂CO₃, MeOH), Acid (HCl) | Less stable than ethers; base/acid labile |

Convergent and Divergent Synthetic Strategies for the Integrated this compound Scaffold

A convergent synthesis involves preparing the key fragments of the molecule—the isothiazole ring and the ethanol side chain—independently. These fragments are then joined together in a late-stage step. This approach is often more efficient for complex molecules. For this compound, a convergent route could involve:

Synthesis of a 4-halo- or 4-metallo-1,2-thiazole derivative.

Reaction of this functionalized isothiazole with a two-carbon electrophile, such as ethylene (B1197577) oxide or a protected 2-haloethanol, to form the C-C bond and install the side chain.

A divergent synthesis begins with the construction of the core scaffold, which then serves as a common intermediate for the preparation of a wide range of analogues. This strategy is ideal for structure-activity relationship (SAR) studies. A divergent approach using this compound as the central intermediate could involve:

Synthesis of the parent alcohol.

Modification of the hydroxyl group to create a library of derivatives, such as ethers, esters, amines (via mesylation and displacement with azide (B81097) followed by reduction), or halides.

This allows for the systematic exploration of how different functionalities on the ethanol side chain affect the molecule's properties.

Catalytic Advancements in Thiazolylethanol Production

Catalysis is central to the modern synthesis of thiazole derivatives, offering pathways that are more efficient and selective than classical stoichiometric reactions. Organocatalysis and transition metal catalysis have emerged as powerful tools for constructing the thiazole core and introducing functional groups.

Organocatalysis, which utilizes small organic molecules as catalysts, has become an indispensable tool in asymmetric synthesis and for promoting key bond-forming reactions. researchgate.netnih.gov While direct organocatalytic synthesis of this compound is not extensively documented, the principles are applied to the formation of the thiazole scaffold. Organocatalysis is particularly effective in C-C bond formation, a critical step in building the substituted backbone of complex molecules. researchgate.netnih.gov For instance, amine-based catalysts can facilitate enamine catalysis, a powerful strategy for C-C bond formation that could be adapted for constructing precursors to thiazolylethanol. researchgate.net The development of hybrid catalysts, which tether metal-chelating units to organocatalytic scaffolds, presents a promising frontier for new reactions. researchgate.net

Transition metal catalysis offers robust and versatile methods for the synthesis and functionalization of heterocyclic compounds, including thiazoles. organic-chemistry.org Copper and palladium catalysts are particularly prominent in forging C-C, C-N, and C-S bonds essential for the thiazole ring system. organic-chemistry.orgnih.gov

Key transformations include:

Direct Arylation: Palladium-catalyzed direct arylation of the thiazole C-H bond with aryl iodides allows for the introduction of various substituents. organic-chemistry.org This method can be adapted to build complex analogues of thiazolylethanol.

Copper-Catalyzed Condensations: Copper-catalyzed reactions are instrumental in constructing the thiazole ring itself. For example, a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) provides a direct route to substituted thiazoles. organic-chemistry.org Similarly, copper catalysts can promote the synthesis of thiazoles from simple starting materials like aldehydes, amines, and elemental sulfur, using molecular oxygen as a green oxidant. organic-chemistry.org

Microwave-Assisted C-N and C-O Bond Formation: The combination of copper catalysis with microwave irradiation has been shown to accelerate the synthesis of various nitrogen- and oxygen-containing heterocycles, a strategy applicable to thiazole derivatives and their subsequent functionalization. nih.gov

These catalytic methods provide powerful avenues for creating diverse thiazole derivatives under mild conditions, often with high functional group tolerance. organic-chemistry.org

Green Chemistry Principles and Sustainable Synthesis of Thiazolylethanol Compounds

The integration of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. researchgate.net For thiazolylethanol compounds, this involves using eco-friendly solvents, alternative energy sources, and biocatalysis to create more sustainable synthetic routes. researchgate.netbepls.com

Replacing volatile and hazardous organic solvents is a core tenet of green chemistry. researchgate.netbepls.com Significant progress has been made in synthesizing thiazole derivatives using benign media or no solvent at all.

Aqueous Media: Water is an ideal green solvent, and several methods have been developed for thiazole synthesis in aqueous solutions. bepls.com For example, the reaction of dithiocarbamates with α-halocarbonyl compounds can be performed by refluxing in water to produce 2-(alkylsulfanyl)thiazoles in high yields without a catalyst. bepls.com Another approach involves the anodic oxidation of catechols in an aqueous solution in the presence of 2-mercaptobenzimidazole (B194830) to form fused thiazole systems. bepls.com

Polyethylene Glycol (PEG-400): PEG-400 has emerged as a highly effective and recyclable green solvent for thiazole synthesis. tandfonline.comderpharmachemica.com It acts as an efficient medium for the one-pot condensation of α-haloketones, thiourea (B124793), and substituted acetophenones, leading to significant rate enhancement and high yields. tandfonline.com The reaction of α-diazoketones and thiourea in PEG-400 also produces 2-aminothiazoles efficiently without a catalyst. bepls.com

Solvent-Free Reactions: Hantzsch condensation of α-bromoacetophenones with thiourea can be conducted under solvent-free conditions, with the reaction proceeding to completion in seconds to afford 2-aminothiazoles in good yields. organic-chemistry.org

The table below compares the efficiency of thiazole synthesis in various green solvents versus traditional organic solvents.

| Solvent | Reaction Time | Yield (%) | Reference |

| PEG-400 | 2.5 h | 92% | tandfonline.com |

| Ethanol | 10 h | 60% | tandfonline.com |

| Dichloromethane | 12 h | 45% | tandfonline.com |

| Acetonitrile | 10 h | 55% | tandfonline.com |

| Benzene (B151609) | 14 h | 40% | tandfonline.com |

| Water | 20 h | 75-90% | bepls.com |

This interactive table summarizes data for the synthesis of various thiazole derivatives, illustrating the enhanced efficiency achieved with green solvents.

Microwave irradiation has become a standard tool in green chemistry for dramatically accelerating reaction rates, often leading to higher yields and purities compared to conventional heating. bepls.comnih.gov This technology is well-suited for the synthesis of thiazoles.

The Hantzsch thiazole synthesis, a cornerstone reaction, is significantly improved under microwave conditions. nih.gov For example, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas to form complex thiazole derivatives requires only minutes under microwave irradiation, whereas conventional refluxing takes hours and results in lower yields. nih.gov Multi-component, solvent-free reactions are also highly effective with microwave assistance; reacting aryl ketones, thiosemicarbazide, and phenacyl bromides under microwave irradiation for 30-175 seconds can produce hydrazinyl thiazoles in a single pot. bepls.com

The following table provides a comparison between microwave-assisted and conventional heating methods for the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. nih.gov

| Entry | Method | Time | Yield (%) | Reference |

| 1 | Microwave | 10-15 min | 82-94% | nih.gov |

| 2 | Conventional | 8 h | 65-78% | nih.gov |

This interactive table highlights the significant reduction in reaction time and improvement in yield when using microwave-assisted synthesis.

Biocatalysis leverages enzymes and whole-cell systems to perform chemical transformations with high selectivity under mild, environmentally friendly conditions. mdpi.com This approach is increasingly being applied to the synthesis of heterocyclic compounds like thiazoles.

Chitosan-Based Biocatalysts: Chitosan (B1678972), a natural biopolymer, has been modified to create effective and recyclable biocatalysts for thiazole synthesis. mdpi.com A pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel has been used as a green catalyst for synthesizing novel thiazole derivatives under ultrasonic irradiation, offering high yields and reusability. mdpi.com Another study utilized a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) as an eco-friendly biocatalyst, which demonstrated higher surface area and thermal stability compared to unmodified chitosan. nih.govacs.org

Enzymatic Synthesis: Specific enzymes have been shown to catalyze the formation of the thiazole ring. In a novel chemoenzymatic approach, trypsin from porcine pancreas (PPT) was found to effectively catalyze a one-pot, multicomponent reaction to synthesize thiazole derivatives with yields up to 94% under mild conditions in ethanol. semanticscholar.org This discovery expands the application of enzymes beyond their native biological roles into complex organic synthesis. semanticscholar.org

These biocatalytic methods represent a sustainable and efficient strategy for producing thiazole compounds, aligning with the core principles of green chemistry. mdpi.comsemanticscholar.org

Chemical Reactivity and Derivatization Strategies for 2 1,2 Thiazol 4 Yl Ethan 1 Ol

Transformations of the Hydroxyl Group into Diverse Functionalities

The primary alcohol functionality in 2-(1,2-thiazol-4-yl)ethan-1-ol (B6152121) is a prime target for a variety of chemical modifications, including esterification, etherification, oxidation, and reduction. These transformations allow for the introduction of diverse functional groups, thereby altering the physicochemical properties of the parent molecule.

Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted into esters and ethers through well-established synthetic protocols.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), often in the presence of an acid catalyst. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. For instance, the reaction of this compound with acetic anhydride would yield 2-(1,2-thiazol-4-yl)ethyl acetate (B1210297).

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| This compound | Carboxylic Acid (e.g., Acetic Acid) | Acid (e.g., H₂SO₄) | 2-(1,2-Thiazol-4-yl)ethyl ester | Fischer Esterification |

| This compound | Acyl Halide (e.g., Acetyl Chloride) | Base (e.g., Pyridine) | 2-(1,2-Thiazol-4-yl)ethyl ester | Acylation |

| This compound | Acid Anhydride (e.g., Acetic Anhydride) | Acid or Base | 2-(1,2-Thiazol-4-yl)ethyl ester | Acylation |

Etherification , on the other hand, is most commonly accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an S(_N)2 reaction. For example, treating this compound with a strong base like sodium hydride, followed by the addition of an alkyl halide such as methyl iodide, would produce the corresponding methyl ether. tcichemicals.comwikipedia.orgfrancis-press.comlumenlearning.commasterorganicchemistry.com

| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |

| This compound | Alkyl Halide (e.g., CH₃I) | Strong Base (e.g., NaH) | 2-(1,2-Thiazol-4-yl)ethyl ether | Williamson Ether Synthesis |

Oxidation and Reduction Pathways of the Ethanol (B145695) Side Chain

The ethanol side chain of this compound can undergo both oxidation and reduction, leading to the formation of aldehydes, carboxylic acids, or the parent thiazole (B1198619) with a saturated ethyl side chain.

Oxidation of the primary alcohol can yield either the corresponding aldehyde, 2-(1,2-thiazol-4-yl)acetaldehyde, or the carboxylic acid, 2-(1,2-thiazol-4-yl)acetic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, are typically employed to stop the oxidation at the aldehyde stage. wikipedia.orgadichemistry.comnrochemistry.commissouri.edu More potent oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid. mintlify.appwikipedia.orgorganic-chemistry.orgchemistrysteps.comsciencemadness.org

| Starting Material | Oxidizing Agent | Product | Product Type |

| This compound | PCC, Swern Oxidation | 2-(1,2-Thiazol-4-yl)acetaldehyde | Aldehyde |

| This compound | KMnO₄, Jones Reagent | 2-(1,2-Thiazol-4-yl)acetic acid | Carboxylic Acid |

Reduction of the hydroxyl group is a less common transformation but can be achieved through conversion to a tosylate or mesylate followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄). This would result in the formation of 4-ethyl-1,2-thiazole.

Electrophilic and Nucleophilic Substitution Reactions on the 1,2-Thiazole Ring System

The 1,2-thiazole ring is an aromatic heterocycle, and its reactivity towards electrophilic and nucleophilic substitution is influenced by the presence of the nitrogen and sulfur heteroatoms. The electron-withdrawing nature of the nitrogen atom generally deactivates the ring towards electrophilic attack, while the sulfur atom can donate electron density. wikipedia.orgpharmaguideline.com

Electrophilic substitution on the thiazole ring typically occurs at the C5 position, which is the most electron-rich carbon. pharmaguideline.com However, the presence of the 4-(2-hydroxyethyl) substituent can influence the regioselectivity of such reactions. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. Activating groups on the thiazole ring can facilitate these reactions. wikipedia.org

Nucleophilic substitution reactions on the thiazole ring are less common and generally require the presence of a good leaving group, such as a halogen, at an activated position, typically C2. pharmaguideline.com The inherent electron distribution of the 1,2-thiazole ring makes it less susceptible to nucleophilic attack compared to other heterocycles.

Side-Chain Elongation and Functionalization via Cross-Coupling Reactions

The ethanol side chain of this compound can be elongated and further functionalized through modern cross-coupling methodologies. To achieve this, the hydroxyl group is typically first converted into a better leaving group, such as a halide or a triflate. Alternatively, the thiazole ring can be functionalized with a handle for cross-coupling.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds. For instance, a 4-halo-1,2-thiazole derivative could be coupled with a variety of organometallic reagents to introduce new substituents at the 4-position. If a bromo or iodo substituent is introduced at the 5-position of the thiazole ring, subsequent cross-coupling reactions can be employed to append various groups. For example, a Sonogashira coupling with a terminal alkyne could introduce an alkynyl group, which can be further elaborated. nih.govorganic-chemistry.orgwikipedia.orgbeilstein-journals.org Similarly, a Stille coupling with an organostannane reagent can be used to introduce alkyl, vinyl, or aryl groups. wikipedia.orgorganic-chemistry.orgharvard.eduscribd.comlibretexts.org

| Coupling Reaction | Substrate 1 (Thiazole Derivative) | Substrate 2 | Catalyst System | Product |

| Suzuki Coupling | 4-Bromo-1,2-thiazole derivative | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl-1,2-thiazole derivative |

| Stille Coupling | 4-Iodo-1,2-thiazole derivative | Organostannane (e.g., R-SnBu₃) | Pd catalyst (e.g., PdCl₂(PPh₃)₂) | 4-Substituted-1,2-thiazole derivative |

| Sonogashira Coupling | 5-Bromo-1,2-thiazole derivative | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | 5-Alkynyl-1,2-thiazole derivative |

Cycloaddition Reactions and Annulation Strategies Utilizing the Thiazole Moiety

The 1,2-thiazole ring can participate in cycloaddition reactions, although its aromatic character can make it less reactive than non-aromatic dienes or dienophiles. These reactions can be a powerful tool for the construction of fused heterocyclic systems.

[4+2] Cycloaddition (Diels-Alder) Reactions: While less common, 1,2-thiazole derivatives with appropriate substituents can act as dienes or dienophiles in Diels-Alder reactions, leading to the formation of bicyclic or polycyclic structures.

[3+2] Cycloaddition Reactions: 1,2-Thiazole derivatives can also participate as the 2π component in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides or nitrile oxides, to form fused five-membered heterocyclic rings.

Annulation Strategies: Annulation reactions involve the formation of a new ring fused to the existing thiazole ring. This can be achieved through various strategies, often involving the functionalization of the thiazole ring at two adjacent positions followed by a ring-closing reaction. For example, a 1,2-thiazole derivative bearing ortho-functionalized substituents could undergo an intramolecular cyclization to form a fused bicyclic system.

Chemo- and Regioselective Synthesis of Advanced Molecular Architectures Incorporating the this compound Unit

The development of advanced molecular architectures incorporating the this compound unit relies on the principles of chemoselectivity and regioselectivity. The presence of multiple reactive sites—the hydroxyl group and various positions on the thiazole ring—necessitates careful control over reaction conditions to achieve the desired outcome.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, one might want to selectively oxidize the primary alcohol without affecting the thiazole ring. This can often be achieved by choosing a mild and specific oxidizing agent. Conversely, protecting the hydroxyl group, for instance as a silyl (B83357) ether, allows for selective manipulation of the thiazole ring through electrophilic substitution or metalation followed by quenching with an electrophile.

Regioselectivity is crucial when performing reactions on the thiazole ring. As mentioned, electrophilic substitution generally favors the C5 position. pharmaguideline.com However, by employing directed metalation strategies, where a functional group on the side chain directs a metalating agent (like an organolithium reagent) to a specific position (e.g., C5), one can achieve high regiocontrol. Subsequent reaction with an electrophile then introduces a substituent at that specific site. Such strategies are invaluable for the synthesis of specifically substituted thiazole derivatives. wikipedia.orgfrancis-press.commintlify.appwikipedia.orgnih.govnih.govrsc.orgrsc.org

Through the judicious application of these principles, the this compound scaffold can be elaborated into a diverse range of complex molecules with potential applications in various fields of chemical science.

Advanced Spectroscopic and Mechanistic Studies of 2 1,2 Thiazol 4 Yl Ethan 1 Ol and Its Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-(1,2-Thiazol-4-yl)ethan-1-ol (B6152121) and its derivatives. It provides invaluable insights into the stereochemistry and conformational preferences of these molecules in solution.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial structural verification of synthesized thiazole (B1198619) derivatives. mdpi.comnih.gov For instance, in the ¹H NMR spectrum of a 2,3,4-trisubstituted thiazole derivative, distinct singlet signals can be assigned to specific protons like the thiazole-H, methyl, and benzyl-CH₂ groups, confirming the successful synthesis. mdpi.com Similarly, the ¹³C NMR spectrum provides characteristic signals for the carbon atoms of the thiazole ring, further corroborating its formation. nih.gov

Two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, are instrumental in establishing connectivity and correlations between different atoms within the molecule. orientjchem.org These techniques are crucial for unambiguous assignments of proton and carbon signals, especially in complex derivatives.

Conformational analysis of thiazole-containing compounds reveals that the interplay between the amino acid side chain and the thiazole ring imparts unique properties. A notable feature is the stability of the β2 conformation, which is atypical for standard amino acid residues and is stabilized by an intramolecular hydrogen bond between the N-terminal N-H amide group and the nitrogen atom of the thiazole ring. nih.gov The geometry of various conformations, such as β2, β, α, and C5, has been determined for thiazole-dehydrophenylalanine derivatives, with the β2 conformation often being the most prevalent. nih.gov

The aromaticity of the thiazole ring is evident in the ¹H NMR chemical shifts of its ring protons, which typically resonate between 7.27 and 8.77 ppm, indicative of a strong diamagnetic ring current. wikipedia.org Theoretical calculations combined with experimental NMR data have proven to be a powerful approach for the complete elucidation of chemical structures, especially for novel thiazole derivatives where limited experimental data exists. nih.gov This integrated strategy supports chemical shift assignments and provides a basis for predicting the properties of new compounds. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Thiazole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| (Z)-3-benzyl-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-4-methyl-2,3-dihydrothiazole | 1.98 (s, 3H, CH₃), 5.00 (s, 2H, benzyl-CH₂), 6.42 (s, 1H, H-5), 7.10–8.28 (m, 6H, Ar-H), 7.96–8.01 (d, 1H, Ar-H), 8.68 (s, 1H, Ar-H), 10.38 (s, 1H, NH) | 13.7 (CH₃), 47.1 (benzyl-CH₂), 94.5 (C5), 115.5, 123.4, 126.6, 127.4, 127.7, 128.7 (Ar-CH), 129.5, 136.7, 136.7, 144.3 (Ar-C), 135.1 (C4), 164.1 (C2) | mdpi.com |

| 5-(4-(Benzyloxy)-3,5-dimethoxybenzyl)thiazole | 7.36 (d, J = 7.1 Hz, 2H), 7.22–7.16 (m, 3H), 7.15 (s, 1H), 6.30 (s, 2H), 4.87 (s, 2H), 3.91 (s, 2H), 3.68 (s, 3H), 3.68 (s, 3H), 2.59 (s, 3H) | 166.3, 153.9, 153.9, 138.6, 138.5, 138.0, 136.1, 135.0, 128.6, 128.6, 128.3, 128.3, 128.0, 105.8, 105.8, 75.2, 56.3, 56.3, 33.7, 19.1 | mdpi.com |

| Peganumal B | 8.21 (brs, 1H), 7.38 (s, 1H), 6.50 (s, 1H), 6.50 (s, 1H), 3.98 (s, 2H), 3.71 (s, 3H), 3.71 (s, 3H), 2.55 (s, 3H) | 164.1, 148.0, 148.0, 139.1, 138.8, 134.2, 130.1, 105.9, 105.9, 56.0, 56.0, 32.3, 18.8 | mdpi.com |

Mass Spectrometric Fragmentation Pathway Analysis for Complex Structural Assignments

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound and its derivatives through the analysis of their fragmentation patterns. Electron impact mass spectrometry (EI-MS) and electrospray ionization-high resolution mass spectrometry (ESI-HRMS) are commonly employed methods.

The fragmentation of thiazole derivatives often involves characteristic losses of small molecules and radicals, providing clues to the compound's structure. For instance, in some pyrimidinethiones and thiazolo[3,2-a]pyrimidines, the fragmentation process initiates with the cleavage of the thiazole ring, followed by the fragmentation of the pyrimidine (B1678525) ring, indicating the relative stability of the pyrimidine ring. sapub.org The molecular ion peaks (M⁺) and M+2 peaks (due to the presence of sulfur isotopes) are typically observed. sapub.org

Specific fragmentation pathways have been identified for various thiazole derivatives. For example, the fragmentation of one thiazole derivative involved the elimination of an NH₂ group followed by an OH radical, and subsequent opening of the thiazole ring with the release of acetylene (B1199291). researchgate.net In another study on azo-thiazole derivatives, distinctive molecular ion peaks corresponding to [M–H]⁺ ions were observed in the HR-MS spectra, confirming the successful synthesis of the target molecules. nih.gov

The fragmentation patterns can be complex and may involve rearrangements. In the case of isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles, a common fragmentation pathway involves the loss of a sulfonylalkyl moiety. nih.gov Further fragmentation can reveal both similarities and differences between isomers, aiding in their differentiation. nih.gov The presence of specific fragment ions can be characteristic of a particular structural motif. For example, the loss of CO and SCO molecules from a thiazolinedione moiety has been observed. sapub.org

Table 2: Key Fragmentation Data for Selected Thiazole Derivatives

| Compound/Fragment | m/z | Fragmentation Pathway | Reference |

| Thiazole derivative | 481 (M⁺) | [M-16]⁺ (loss of NH₂), followed by loss of OH radical to m/z 448. Ring opening and loss of acetylene to m/z 423. | researchgate.net |

| Thiazolo[3,2-a]pyrimidine derivative | 329, 301 | Elimination of ethoxy radical and CO molecule. | sapub.org |

| Azo-thiazole derivative 3a | 332.02 ([M–H]⁺) | N/A | nih.gov |

| Azo-thiazole derivative 3b | 381.04 ([M–H]⁺) | N/A | nih.gov |

| Azo-thiazole derivative 3c | 471.01 ([M–H]⁺) | N/A | nih.gov |

Vibrational Spectroscopy (IR, Raman) for Understanding Molecular Interactions and Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a crucial tool for the functional group analysis and the investigation of molecular interactions in this compound and its derivatives.

IR spectroscopy is particularly effective in identifying characteristic vibrational modes of functional groups present in the molecule. For instance, the IR spectrum of thiazole derivatives can confirm the formation of the ring and the presence of various substituents. nih.gov The disappearance of certain bands and the appearance of new ones can indicate the progression of a chemical reaction. For example, the disappearance of a C=O stretching band can confirm its conversion during a reaction. mdpi.com

Specific absorption bands in the IR spectrum can be assigned to particular vibrations. In a study of thiazole derivatives, a sharp medium intensity signal at 3180–3100 cm⁻¹ was attributed to the thiazole-methine group stretching vibration, supporting the cyclization to the desired 4-phenyl-1,3-thiazoles. nih.gov The stretching vibrations of C=N and C-S bonds in thiazole ligands and their metal complexes have been observed to shift upon coordination, providing evidence for the involvement of nitrogen and sulfur atoms in the complexation. nih.gov

Raman spectroscopy complements IR spectroscopy and is particularly useful for studying non-polar bonds and symmetric vibrations. In a study of thiazolo[5,4-d]thiazole (B1587360) crystal derivatives, micro-Raman spectroscopy was used alongside other techniques to study their photophysical properties. rsc.org

The combination of experimental vibrational spectra with theoretical calculations, often using Density Functional Theory (DFT), allows for a more confident and detailed assignment of the observed vibrational bands. researchgate.netresearchgate.net This integrated approach can help in understanding the influence of substituents and intermolecular interactions on the vibrational modes of the thiazole ring and its derivatives.

Table 3: Characteristic IR Absorption Bands for Thiazole Derivatives

| Functional Group/Vibration | Wavenumber (cm⁻¹) | Compound Type | Reference |

| NH stretching | 3230–3300 | Bis-thiazole derivatives | nih.gov |

| Thiazole-methine stretching | 3180–3100 | 4-phenyl-1,3-thiazole derivatives | nih.gov |

| C=O stretching (pyrazolone) | 1647 | Thiazole derivative with pyrazolone (B3327878) moiety | nih.gov |

| C=N stretching | 1600–1620 | Thiazole-based ligands | nih.gov |

| C-S stretching | 910–925 | Thiazole-based ligands | nih.gov |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Chromophoric and Electronic Structure Insights

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides valuable information about the chromophoric systems and electronic structures of this compound and its derivatives. These techniques are sensitive to the electronic transitions within a molecule and can be influenced by factors such as solvent polarity and molecular structure.

The UV-Vis absorption spectra of thiazole derivatives are characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. The position and intensity of these bands are dependent on the extent of conjugation and the nature of the substituents on the thiazole ring. For example, the introduction of an azo group and other chromophores into the thiazole structure can lead to absorption in the visible region of the spectrum. rsc.org

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a phenomenon often observed in thiazole derivatives and can be studied using UV-Vis spectroscopy. This effect can provide insights into the nature of the electronic ground and excited states of the molecule. urfu.ru

Fluorescence spectroscopy is used to study the emission properties of these compounds. Many thiazole derivatives exhibit fluorescence, and their emission spectra can be influenced by the molecular structure and the environment. researchgate.net For example, some thiazole derivatives display a bathochromic (red) shift in their fluorescence emission with increasing solvent polarity. nih.gov The study of the photophysical properties of thiazole derivatives is important for their potential applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.org

The combination of experimental spectroscopic data with quantum chemical calculations can provide a deeper understanding of the electronic transitions and the factors that govern the absorption and emission properties of these molecules. nih.gov

Table 4: UV-Vis Absorption and Fluorescence Data for Selected Thiazole Derivatives

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Remarks | Reference |

| Azo-thiazole derivative 3 | Toluene | - | - | Modest intermolecular hydrogen bonding and an azo-aromatic chromophore lead to n → π* transitions. | rsc.org |

| Carbazole-based thiazole derivative C-F | Toluene | 365 | - | - | nih.gov |

| Carbazole-based thiazole derivative C-F | DMSO | 364 | - | Bathochromic shift in fluorescence with increasing solvent polarity. | nih.gov |

| Thiazol-2-imine derivatives | CHCl₃ | ~350-450 | ~450-600 | Concentration 50 µM. | researchgate.net |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is an indispensable technique for obtaining precise and unambiguous three-dimensional structural information of this compound and its derivatives in the solid state. This method provides detailed data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the molecule's structure and its packing in the crystal lattice.

The single-crystal X-ray diffraction analysis of thiazole derivatives has been instrumental in confirming their proposed structures, which were often initially deduced from spectroscopic data. mdpi.com For instance, the structure of a 2,3,4-trisubstituted thiazole was unambiguously confirmed by X-ray analysis, providing definitive proof of its molecular connectivity. mdpi.comresearchgate.net

X-ray crystallography also reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. In a study of thiazolo[5,4-d]thiazole derivatives, it was found that the alkyl appendages modulate the structural organization, leading to different packing modes like herringbone and slipped stacks. rsc.org This structural information is vital for understanding and correlating the solid-state properties of these materials, such as their fluorescence. rsc.org

The data obtained from X-ray crystallography, including atomic coordinates and crystallographic parameters, serves as a benchmark for computational studies and helps in validating the results from other analytical techniques.

Table 5: Crystallographic Data for a Representative Thiazole Derivative

| Parameter | Value |

| Compound | (Z)-3-benzyl-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-4-methyl-2,3-dihydrothiazole |

| Molecular Formula | C₁₇H₁₅N₅O₄S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.234(2) |

| b (Å) | 10.987(3) |

| c (Å) | 19.876(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| V (ų) | 1798.1(8) |

| Z | 4 |

| Reference | mdpi.com |

Theoretical and Computational Chemistry of 2 1,2 Thiazol 4 Yl Ethan 1 Ol

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 2-(1,2-Thiazol-4-yl)ethan-1-ol (B6152121). These studies elucidate the distribution of electrons within the molecule, which dictates its chemical properties and bonding characteristics.

Frontier Molecular Orbital (FMO) theory is a key quantum chemical concept used to predict the reactivity of molecules. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. ajchem-a.comdntb.gov.ua

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole (B1198619) ring, particularly the sulfur and nitrogen atoms. The LUMO is likely distributed across the π-system of the heterocyclic ring. The energy gap helps in calculating global reactivity descriptors, which provide quantitative measures of the molecule's chemical behavior. nih.gov

Table 1: Illustrative Global Reactivity Descriptors for a Thiazole Derivative

| Parameter | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. nih.gov |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. nih.gov |

This table presents the theoretical parameters used in reactivity analysis; specific values for this compound would require dedicated computation.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.nettci-thaijo.org The MEP map displays different potential values on the electron density surface, typically color-coded. Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, which is electron-poor and prone to nucleophilic attack. researchgate.net

In the MEP map of this compound, the most negative potential (red) would be concentrated around the electronegative nitrogen atom of the thiazole ring and the oxygen atom of the hydroxyl group, identifying them as sites for electrophilic interaction and hydrogen bonding. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as a site for nucleophilic interaction.

Density Functional Theory (DFT) Calculations for Structural Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are used to determine the optimized, lowest-energy geometry of a molecule. epu.edu.iqresearchgate.netresearchgate.net This structural optimization provides precise information on bond lengths, bond angles, and dihedral angles. semanticscholar.org

Once the geometry is optimized, the same level of theory can be used to predict spectroscopic properties. For instance, theoretical vibrational frequencies (FT-IR and Raman) can be calculated and compared with experimental spectra to confirm the molecular structure. kbhgroup.indoi.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the assignment of experimental signals. doi.org Good agreement between calculated and experimental data validates the computed structural parameters. researchgate.netresearchgate.net

Table 2: Representative Predicted Structural Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

|---|---|---|

| Bond Length | C=N (thiazole) | ~1.37 Å |

| C-S (thiazole) | ~1.75 Å | |

| C-O (alcohol) | ~1.43 Å | |

| O-H (alcohol) | ~0.96 Å | |

| Bond Angle | C-S-C (thiazole) | ~90° |

| C-C-O (side chain) | ~109.5° |

Note: These values are illustrative, based on typical parameters for similar molecular fragments. Actual values are obtained from specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal its conformational landscape, showing how the ethanol (B145695) side chain can rotate and fold relative to the thiazole ring. This analysis helps identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can incorporate explicit solvent molecules (e.g., water) to study the influence of the environment on the molecule's structure and dynamics. researchgate.net These simulations can show how solvent molecules arrange around the solute and how hydrogen bonding networks are formed, particularly involving the hydroxyl group and the heteroatoms of the thiazole ring. This provides insight into the molecule's behavior in solution, which is crucial for understanding its chemical reactivity and biological interactions.

Theoretical Studies on Reaction Mechanisms and Transition State Characterization

Computational chemistry provides powerful tools for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. harvard.edu For this compound, theoretical studies could investigate various reactions, such as its synthesis, oxidation of the alcohol group, or electrophilic substitution on the thiazole ring.

These calculations involve locating the transition state structure, which is a first-order saddle point on the potential energy surface. Verifying the transition state is done by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.

In Silico Prediction of Molecular Interactions and Ligand Binding Affinities

In silico techniques, particularly molecular docking, are instrumental in predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. nih.govnih.gov Thiazole-containing compounds are known to be scaffolds for various biologically active agents. nih.gov Molecular docking simulations place the ligand into the binding site of a receptor and calculate a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. semanticscholar.orgresearchgate.net

These studies can predict the specific binding mode, identifying key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-receptor complex. nih.gov Such predictions are vital in the early stages of drug discovery for identifying and optimizing potential lead compounds. core.ac.ukresearchgate.net For example, the hydroxyl group and the thiazole nitrogen could act as hydrogen bond donors and acceptors, respectively, forming crucial interactions within a protein's active site.

Table 3: Illustrative Output from a Molecular Docking Simulation

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase A | -7.5 | Val56, Leu123 | Hydrophobic |

| Asp184 | Hydrogen Bond (with -OH) | ||

| Phe201 | π-π Stacking (with thiazole) | ||

| Cyclooxygenase-2 | -6.8 | Arg120, Tyr355 | Hydrogen Bond |

This table provides a hypothetical example of results from a docking study to illustrate the type of data generated.

Exploration of Structure Activity Relationships Sar and Molecular Recognition of 2 1,2 Thiazol 4 Yl Ethan 1 Ol Analogues

Design Principles for Modulating Specific Molecular Recognition Events

The modification of the thiazole (B1198619) scaffold is guided by established structure-activity relationships to enhance binding affinity and selectivity for specific biological targets. nih.gov SAR studies have revealed that the introduction of different substituents at various positions on the thiazole ring and its associated side chains can dramatically influence molecular recognition.

Key design principles include:

Substitution on Associated Phenyl Rings: The nature and position of substituents on a phenyl ring attached to the thiazole core are critical. For instance, in a series of anticancer agents, a methoxy (B1213986) group was found to confer higher activity than a halogen group. ijper.org Conversely, for other anticancer derivatives targeting different cell lines, the presence of a hydroxyl group on a benzene (B151609) ring enhanced activity, while a fluorine group decreased it. ijper.org For human adenosine (B11128) A3 receptor antagonists, a methoxy group in the 4-position of the phenyl ring was shown to greatly increase binding affinity. nih.gov

Modifications of Amine Groups: N-acetyl or propionyl substitutions on aminothiazole templates can lead to a significant enhancement of binding affinity and selectivity for targets like the human adenosine A3 receptors. nih.gov In the context of cholinesterase inhibitors, N-methylation of certain amine derivatives drastically reduced activity, suggesting that the presence of a hydrogen-bond-donating -NH group can be crucial for interaction with the target enzyme. academie-sciences.fr

Side Chain Homologation: Lengthening alkyl chain substitutions on the thiazole nitrogen has been shown to produce more potent inhibitors. In a study on fascin (B1174746) inhibitors, analogues with longer alkyl chains exhibited greater antimigration activities. acs.org

Hybridization with Other Heterocycles: The combination of the thiazole ring with other heterocyclic systems is a common strategy to modulate activity. nih.gov For example, linking thiazole with pyrazoline has been explored for antimicrobial potential, while thiazole-piperazine derivatives have proven to be effective acetylcholinesterase inhibitors. academie-sciences.frnih.gov

These principles, derived from extensive SAR studies, guide medicinal chemists in fine-tuning the molecular architecture of thiazole analogues to achieve desired interactions with specific biological receptors, thereby modulating cellular events. nih.govnih.gov

Computational Modeling and Docking Studies of Ligand-Receptor Interactions

Computational modeling and molecular docking are indispensable tools for investigating the interactions between thiazole-containing ligands and their biological receptors at an atomic level. researchgate.netdntb.gov.ua These in silico techniques predict how a small molecule fits into the binding site of a protein, providing insights into the mechanism of action and guiding the design of new derivatives with improved potency. researchgate.netnih.gov

Molecular docking studies have successfully predicted the binding modes of numerous thiazole derivatives with their target proteins, identifying the key intermolecular forces that stabilize the ligand-receptor complex. These interactions are fundamental to the molecule's biological activity.

Commonly observed interactions include:

Hydrogen Bonding: Hydrogen bonds are consistently identified as critical for the affinity of thiazole derivatives. For example, docking studies revealed that thiazole analogues form hydrogen bonds with amino acid residues such as Ser95, Glu138, and Asp132 in the active site of the Rho6 protein. nih.gov In another study, H-bonds were observed with Arg595 of the STAT2 SH2 domain. researchgate.net For adenosine A3 receptor antagonists, the nitrogen atom of a related thiadiazole ring was shown to form a key hydrogen bond with the S181 residue. nih.gov

Arene-Cation Interactions: These non-covalent interactions between the electron-rich aromatic thiazole ring (or attached phenyl rings) and cationic amino acid residues like lysine (B10760008) (Lys) or arginine (Arg) are significant for binding. Thiazole conjugates targeting the Rho6 protein showed arene-cation interactions with Lys106 and Arg96. nih.gov

These predicted binding modes provide a structural basis for understanding the SAR of thiazole analogues and for designing new compounds with optimized interactions. nih.gov

A key output of molecular docking simulations is the estimation of the binding energy, which quantifies the affinity of a ligand for its target protein. researchgate.net A lower, more negative binding energy generally indicates a more stable protein-ligand complex and potentially higher biological activity. nih.gov This energetic analysis is crucial for ranking potential drug candidates and prioritizing them for synthesis and biological testing.

The correlation between calculated binding energies and experimentally determined biological activities (e.g., IC₅₀ values) validates the docking protocol and reinforces the understanding of the ligand-receptor interaction. tandfonline.com

Mechanistic Investigations of Enzyme Modulation by Thiazole-Containing Compounds

The thiazole scaffold is a key component in a wide array of enzyme inhibitors, targeting various enzymatic pathways implicated in disease. nih.govresearchgate.net Mechanistic studies, often supported by computational analysis, have elucidated how these compounds modulate enzyme function, typically through competitive or non-competitive inhibition. researchgate.net

Thiazole derivatives have been successfully developed as inhibitors for a diverse range of enzymes:

Kinases: Many thiazole-containing compounds are potent kinase inhibitors, a critical class of enzymes in cell signaling. researchgate.net Clinically used anticancer drugs like dasatinib (B193332) and dabrafenib, which feature a thiazole core, function by inhibiting key kinases in oncogenic pathways. nih.govresearchgate.net

Cholinesterases: Certain 1,3-thiazole derivatives have been identified as selective inhibitors of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), enzymes critical in neurodegenerative diseases like Alzheimer's. academie-sciences.frtandfonline.com For example, thiazolylhydrazone derivatives showed potent AChE inhibitory activity, with the most active compound having an IC₅₀ value of 0.028 µM. nih.gov

Tubulin Polymerization: The disruption of microtubule dynamics is a validated anticancer strategy. Thiazole analogues have been shown to inhibit tubulin polymerization, arresting the cell cycle and leading to apoptosis. researchgate.netacs.org One study identified 2,4-disubstituted thiazole derivatives that remarkably inhibited tubulin polymerization with IC₅₀ values as low as 2.00 µM. acs.org

Metabolic Enzymes: Thiazole derivatives also target metabolic enzymes. They have been developed as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in pro-tumorigenic signaling, and human lactate (B86563) dehydrogenase A (hLDHA), which is crucial for tumor glycolysis. nih.govacs.org Additionally, some thiazole-thiadiazole compounds act as α-glucosidase and α-amylase inhibitors, relevant for managing diabetes. researchgate.netwisdomlib.orgresearchgate.net

The ability of the thiazole moiety to interact with key amino acid residues in the active sites of these enzymes underpins its role as a versatile scaffold for enzyme modulation. researchgate.net

Elucidation of Molecular Pathways and Cellular Targets Affected by Thiazole Scaffolds (at the molecular level)

Beyond direct enzyme inhibition, the interaction of thiazole-containing compounds with their primary molecular targets triggers a cascade of downstream effects, modulating complex cellular signaling pathways. nih.gov Elucidating these pathways is essential for a comprehensive understanding of their mechanism of action and therapeutic potential. researchgate.net

Thiazole scaffolds have been shown to affect several critical molecular pathways and targets:

PI3K/AKT/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival, and its dysregulation is common in cancer. nih.gov Several studies have developed novel thiazole derivatives that exhibit potent anticancer effects by effectively inhibiting the PI3K/AKT/mTOR signaling pathway. nih.govrsc.org

Apoptosis Induction and Cell Cycle Arrest: By targeting key proteins, thiazole derivatives can induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells. nih.gov For example, certain synthesized thiazole compounds were found to suppress the growth of cancer cell lines by stimulating cell cycle arrest and activating apoptosis. mdpi.com The thiazole moiety's ability to bind to receptor proteins is believed to be responsible for these apoptotic functions. researchgate.net

Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth. nih.gov Tricyclic thiazole derivatives have been identified as a novel class of angiogenesis inhibitors that function by inhibiting the proliferation of human umbilical vein endothelial cells (HUVEC). nih.gov

Gene Expression Modulation: Thiazole-containing ligands can also interact with nucleic acid structures to modulate gene expression. A benzothiazole (B30560) derivative has been studied for its ability to recognize and stabilize the G-quadruplex structure in the promoter region of the MYC oncogene, which is essential for regulating multiple cellular processes. oup.com

Other Cellular Targets: The versatility of the thiazole scaffold allows it to target a wide range of other cellular components. nih.gov Thiazole derivatives have been found to modulate topoisomerase and histone deacetylases (HDAC), inhibit the NF-κB pathway, and regulate estrogen-mediated activity. nih.gov

The ability of thiazole-based compounds to selectively interfere with these fundamental cellular processes highlights their significant potential in the development of targeted therapies for various diseases, particularly cancer. researchgate.netnih.gov

Applications of 2 1,2 Thiazol 4 Yl Ethan 1 Ol in Specialized Chemical Fields

Role as a Versatile Precursor in Polymer Chemistry and Functional Material Science

The structural features of 2-(1,2-Thiazol-4-yl)ethan-1-ol (B6152121) make it a valuable building block in the synthesis of advanced polymers and functional organic materials. The thiazole (B1198619) ring can be integrated into polymer backbones to introduce specific electronic and optical properties, while the ethanol (B145695) group provides a convenient handle for polymerization reactions.

Synthesis of Thiazole-Based Monomers for Polymerization

The hydroxyl group of this compound can be readily converted into other functional groups, enabling its use as a precursor for various types of monomers. For instance, it can be transformed into a methacrylate monomer, which can then undergo polymerization to yield polymers with thiazole-containing side chains. nih.gov Such polymers may exhibit unique properties, including antibacterial activity, making them suitable for applications in dental resins and other biomedical materials. nih.gov

The synthesis of conjugated polymers containing thiazole units is another area of interest. These materials are promising for applications in organic electronics due to their semiconductor properties. acs.org While direct polymerization of this compound is not typical for creating conjugated backbones, it can be chemically modified to produce difunctional monomers suitable for polycondensation reactions. For example, the thiazole ring can be halogenated, and the ethanol group can be protected and later deprotected or converted to another reactive site, allowing for its incorporation into polymer chains through cross-coupling reactions. acs.org

Table 1: Potential Thiazole-Based Monomers Derived from this compound

| Monomer Name | Precursor | Polymerization Method | Potential Polymer Application |

| 2-(1,2-Thiazol-4-yl)ethyl methacrylate | This compound | Free-radical polymerization | Antibacterial resins, specialty plastics |

| 2,5-Dibromo-4-(2-hydroxyethyl)thiazole | This compound | Polycondensation (e.g., Suzuki, Stille coupling) | Organic semiconductors, conductive polymers |

Design of Organic Electronic Materials (e.g., Dyes, Sensors) Utilizing Thiazole Chromophores

The thiazole ring is a well-established component of many organic chromophores due to its electron-accepting nature and ability to participate in extended π-conjugated systems. nih.gov Thiazole-based dyes, such as Thiazole Orange, are known for their fluorescent properties, which are sensitive to their local environment. nih.govsemanticscholar.org This sensitivity makes them excellent candidates for use in chemical sensors and fluorescent probes. nih.govsemanticscholar.org

This compound can serve as a foundational molecule for the synthesis of novel thiazole-based dyes and sensors. The ethanol group can be used to attach the thiazole core to other aromatic systems, thereby extending the conjugation and tuning the optical and electronic properties of the resulting molecule. For example, it can be coupled with other heterocyclic compounds to create donor-acceptor type chromophores, which are often used in organic solar cells and light-emitting diodes. nih.govresearchgate.net The modification of the thiazole ring itself, through substitution reactions, can further modulate the photophysical properties of the resulting materials. acs.org

Integration into Supramolecular Architectures and Self-Assembled Systems

The ability of molecules to form ordered structures through non-covalent interactions is the basis of supramolecular chemistry. This compound possesses functional groups that can participate in such interactions, making it a promising candidate for the construction of complex supramolecular assemblies.

Crystal Engineering of Thiazole Derivatives

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are determined by the arrangement of molecules in the crystal lattice. rsc.org Thiazole-containing molecules are known to form interesting crystal structures governed by a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and interactions involving the sulfur atom. nih.gov

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Participating Groups | Potential Influence on Crystal Packing |

| Hydrogen Bonding | Hydroxyl group (O-H) | Formation of chains, sheets, or 3D networks |

| π-π Stacking | Thiazole ring | Co-facial or slipped-stack arrangements |

| C-H···π Interactions | Ethyl C-H and thiazole ring | Stabilization of crystal packing |

| S···N or S···S Interactions | Thiazole ring heteroatoms | Directional control of molecular assembly |

Formation of Low Molecular Weight Gelators and Nanostructures

Low molecular weight gelators are small molecules that can self-assemble in a solvent to form a three-dimensional network, resulting in the formation of a gel. nih.gov This process is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. Amphiphilicity, the presence of both hydrophobic and hydrophilic parts in a molecule, is a common feature of low molecular weight gelators. nih.gov

While this compound itself is not strongly amphiphilic, it can be chemically modified to introduce this property. For example, the hydroxyl group can be esterified with a long-chain fatty acid to create an amphiphilic molecule with a hydrophilic thiazole-ethanol head and a hydrophobic alkyl tail. Such molecules could then self-assemble in appropriate solvents to form nanofibers, which entangle to create a gel network. nih.govnih.gov The specific nature of the self-assembled nanostructures would depend on the balance between the hydrophilic and hydrophobic parts of the molecule and the intermolecular interactions involved.

Use in Advanced Analytical Methodologies for Detection and Sensing

The unique electronic and photophysical properties of the thiazole ring make it a valuable component in the design of chemical sensors and probes for analytical applications. nih.govsemanticscholar.org Thiazole-based compounds have been successfully employed in the detection of a wide range of analytes, from metal ions to biomolecules. nih.gov

Derivatives of this compound can be designed to act as fluorescent probes. For instance, by incorporating it into a larger conjugated system, a fluorescent molecule can be created where the fluorescence is quenched in the absence of a specific analyte. Upon binding of the analyte to a recognition site on the molecule, the fluorescence can be "turned on," providing a detectable signal. nih.govresearchgate.net The thiazole ring can play a dual role in such probes, acting as part of the chromophore and also as a potential binding site for certain analytes. The ethanol side chain offers a convenient point of attachment for recognition units that can impart selectivity to the sensor. lumiprobe.com For example, a receptor for a specific metal ion could be attached to the ethanol group, creating a selective sensor for that ion.

Contribution to Agrochemical Research as a Structural Scaffold (Focus on design, not efficacy in the field)

The primary contribution of a structural scaffold like this compound in agrochemical design lies in its utility as a versatile building block. The design of new potential agrochemicals would involve strategic modifications to this core structure to interact with specific biological targets in pests or weeds.

Key Structural Features and Design Rationale:

Thiazole Ring: The thiazole nucleus is a key pharmacophore known to be present in several commercial agrochemicals. Its aromatic nature and the presence of nitrogen and sulfur heteroatoms allow for various interactions with biological targets, including hydrogen bonding, and van der Waals forces. The electronic properties of the ring can be fine-tuned by introducing substituents at its available positions.

Ethanol Side Chain: The 2-hydroxyethyl group at the 4-position of the thiazole ring provides a crucial handle for synthetic elaboration. The hydroxyl group can be readily converted into other functional groups, such as esters, ethers, and amides, allowing for the exploration of a wide chemical space. This flexibility is paramount in the rational design of new active ingredients.

Potential Synthetic Modifications and Target Agrochemical Classes:

The design of novel agrochemicals based on the this compound scaffold would likely follow established principles of medicinal and agrochemical chemistry. The following table outlines potential modifications and the classes of agrochemicals that could be targeted, based on the functionalities of known thiazole-based pesticides.

| Modification Site | Derivative Class | Rationale in Agrochemical Design | Potential Target Class |

| Ethanol -OH group | Esters | Esterification with various carboxylic acids can modulate lipophilicity, which is critical for penetration through plant cuticles or insect exoskeletons. The choice of the acid moiety can introduce additional bioactive substructures. | Herbicides, Fungicides |

| Ethers | Conversion to ethers can alter the molecule's polarity and metabolic stability. Aryl ethers, for example, are common in various pesticides. | Fungicides, Insecticides | |

| Ethanol Side Chain | Amides (via oxidation to the corresponding carboxylic acid) | Amide functionalities are prevalent in many successful fungicides and herbicides, often involved in crucial hydrogen bonding interactions with target enzymes. | Fungicides, Herbicides |

| Thiazole Ring | Substitution at C2 or C5 | Introduction of substituents such as halogens, alkyl, or aryl groups on the thiazole ring can significantly influence the electronic properties and steric profile of the molecule, leading to enhanced target binding or improved metabolic stability. | Fungicides, Insecticides |

Research Findings on Related Thiazole Scaffolds: